molecular formula C7H9FN2 B3305827 (R)-1-(5-fluoropyridin-2-yl)ethanamine CAS No. 924307-99-3

(R)-1-(5-fluoropyridin-2-yl)ethanamine

Cat. No.: B3305827
CAS No.: 924307-99-3
M. Wt: 140.16 g/mol
InChI Key: KNKRMCSSVBSDNL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(5-fluoropyridin-2-yl)ethanamine is an organic compound that features a fluorinated pyridine ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-fluoropyridin-2-yl)ethanamine typically involves the selective fluorination of pyridine derivatives. One common method is the silver-promoted selective fluorination of 2-aminopyrimidines using Selectfluor in the presence of silver carbonate (Ag2CO3). This method provides high yields and excellent regioselectivity .

Industrial Production Methods

Industrial production methods for ®-1-(5-fluoropyridin-2-yl)ethanamine are not well-documented in the public domain. the principles of selective fluorination and the use of efficient catalysts like silver carbonate are likely to be employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-fluoropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluorinated pyridine ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-fluoropyridin-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its fluorinated pyridine ring is valuable for creating compounds with unique electronic properties.

Biology

In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-1-(5-fluoropyridin-2-yl)ethanamine is investigated for its potential as a pharmacophore. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, that benefit from the unique properties imparted by the fluorinated pyridine ring.

Mechanism of Action

The mechanism of action of ®-1-(5-fluoropyridin-2-yl)ethanamine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The specific pathways involved depend on the context in which the compound is used, such as its role in a drug or a material.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-chloropyridin-2-yl)ethanamine
  • ®-1-(5-bromopyridin-2-yl)ethanamine
  • ®-1-(5-iodopyridin-2-yl)ethanamine

Uniqueness

®-1-(5-fluoropyridin-2-yl)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated counterparts. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced activity and selectivity in medicinal applications.

Properties

IUPAC Name

(1R)-1-(5-fluoropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKRMCSSVBSDNL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5N aqueous NaOH solution (5 mL) and N-(1-(5-fluoropyridin-2-yl)ethyl)acetamide (180 mg, 0.4 mmol) was heated under reflux conditions for 12-16 h. After completion of the reaction, the reaction mixture was cooled to a temperature of 20-35° C. The reaction mixture was extracted with DCM, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 45 mg of the title compound as a yellow liquid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(1-Azidoethyl)-5-fluoropyridine (Method 3; 7.7 g, 46.3 mmol) and Pd (10 wt. %, dry basis, on activated carbon, 2.47 g, 2.32 mmol) in methanol (20 ml) was placed under H2 for 4 hours. The reaction was then evacuated, flushed with N2, filtered, washed with MeOH (3×30 ml), and concentrated to give the title compound as pale yellow oil (6.40 g, 99%). 1H NMR (400 MHz) 8.45 (d, J=2.8 Hz, 1H), 7.67 (ddd, J=2.8, 2.8 and 2.8 Hz, 1H), 7.54 (m, 1H), 4.01 (q, J=6.8 Hz, 1H), 1.97 (b, 2H), 1.27 (d, J=6.8 Hz, 3H).
Name
2-(1-Azidoethyl)-5-fluoropyridine
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.47 g
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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